BenchChemオンラインストアへようこそ!

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Asymmetric synthesis Chiral building blocks Enantiomeric purity

Secure this chiral, non-racemic morpholine-2-carboxylic acid scaffold for your asymmetric synthesis or fragment-based screening programs. The defined (2S,3R) stereochemistry ensures retention of chiral fidelity in parallel synthesis, circumventing the uncontrolled variables of racemic mixtures that undermine SAR and require costly SFC/chiral HPLC separation. The free carboxylic acid enables direct HBTU/HATU-mediated coupling without deprotection, unlike the carboxamide analog (CAS 1807939-55-4). At 98% purity, it guarantees accurate stoichiometry for solid-phase peptide synthesis and reliable enantioselectivity in catalyst design.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 1808569-58-5
Cat. No. B2363507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
CAS1808569-58-5
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESCCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)/t11-,12+/m1/s1
InChIKeyKOJUKIMBWIXZFY-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS 1808569-58-5): A Defined Chiral Morpholine Scaffold for Stereospecific Synthesis


(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS 1808569-58-5) is a chiral, non-racemic morpholine derivative featuring a 5-oxo substituent, an N-ethyl group, a C3-phenyl ring, and a C2-carboxylic acid functionality . It belongs to the class of C-substituted morpholine carboxylic acids, a family of heterocyclic scaffolds widely recognized as privileged structures in medicinal chemistry due to their frequent appearance in biologically active compounds and their utility as chiral building blocks for asymmetric synthesis [1].

Why Generic Substitution Fails for (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid in Stereochemically Demanding Workflows


Generic substitution with racemic mixtures or stereochemically undefined analogs of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid introduces uncontrolled stereochemical variables that can critically undermine downstream enantioselective synthesis, chiral chromatography resolution requirements, and structure-activity relationship interpretation in medicinal chemistry programs [1]. The (2S,3R) configuration establishes a defined three-dimensional pharmacophore orientation that is not recapitulated by racemic mixtures, which contain equal proportions of the enantiomeric (2R,3S) form . Furthermore, alternative functional group derivatives such as the carboxamide analog (CAS 1807939-55-4) lack the free carboxylic acid necessary for direct conjugation, amide bond formation, or salt preparation, necessitating additional synthetic deprotection steps that increase route complexity and reduce overall yield .

Quantitative Differentiation Evidence for (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid Against Key Analogs


Stereochemical Integrity: Enantiopure (2S,3R) versus Racemic Mixture for Asymmetric Synthesis

The target compound is specified as the single enantiomer (2S,3R), whereas the commercially available racemic mixture rac-(2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (same CAS 1808569-58-5 when sold as racemate) contains 50% of the undesired (2R,3S) enantiomer . In the context of diastereoselective morpholine synthesis, the C2–C3 relative stereochemistry dictates the three-dimensional orientation of substituents; 2,3-trans-morpholines (corresponding to the (2S,3R) configuration) are accessed via distinct synthetic protocols from 2,3-cis derivatives, and the use of racemic starting material would produce a mixture of diastereomeric products requiring chiral resolution [1].

Asymmetric synthesis Chiral building blocks Enantiomeric purity

Functional Group Reactivity: Free Carboxylic Acid (Target) versus Carboxamide Analog for Derivatization

The target compound bears a free carboxylic acid at C2 (molecular formula C13H15NO4, MW 249.26), enabling direct participation in amide bond formation, esterification, and salt formation without protecting group manipulation . In contrast, the carboxamide analog (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide (CAS 1807939-55-4, MW 248.28, formula C13H16N2O3) possesses a terminal primary amide, which is comparatively inert toward nucleophilic acyl substitution and requires hydrolysis to the acid before further derivatization . The LogP of the target acid is calculated as 1.06 , reflecting moderate lipophilicity suitable for both aqueous compatibility and membrane penetration in cell-based assays.

Amide coupling Bioconjugation Synthetic versatility

C3 Substituent Lipophilicity: Phenyl (Target) versus Imidazole Analog for Medicinal Chemistry

The target compound incorporates a C3-phenyl substituent, which contributes specific lipophilicity and potential π-stacking interactions with aromatic residues in biological targets. The imidazole analog (2S,3R)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid (CAS 2044705-54-4, formula C11H15N3O4, MW 253.26) replaces the phenyl ring with a 1-methylimidazole moiety, altering both hydrogen-bonding capacity and lipophilicity . While no experimental LogP data is available for the imidazole analog, the presence of the basic imidazole nitrogen introduces an additional protonation site (predicted pKa ~7), which may complicate pH-dependent partitioning and off-target interactions compared to the neutral phenyl group .

Lipophilicity Structure-activity relationship Lead optimization

Commercial Purity Grade: 98% Enantiopure (Target) versus 95% Stereochemically Undefined Analog

The target compound is available at 98% purity with defined (2S,3R) stereochemistry from Leyan (Product No. 2234638) . A closely related analog, 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS 1409432-12-7), is offered at only 95% purity and without explicit stereochemical designation (i.e., as a stereochemically undefined or mixed stereoisomer preparation) . For synthetic applications requiring precise stoichiometric control—such as peptide coupling, fragment-based drug discovery, or building block incorporation into parallel synthesis libraries—a 3% purity differential translates to a meaningful difference in effective reactive equivalents per unit mass purchased.

Chemical purity Quality control Procurement specification

Morpholine Scaffold Positional Isomerism: 2-Carboxylic Acid (Target) versus 3-Carboxylic Acid Analogs for Peptidomimetic Design

The target compound positions the carboxylic acid at C2 of the morpholine ring, a regiochemistry that places the carboxyl group adjacent to the ring oxygen. In contrast, 2-phenyl-morpholine-3-carboxylic acid (CAS 751421-37-1, MW 207.23, formula C11H13NO3) positions the carboxyl group at C3 and the phenyl at C2, resulting in a different spatial relationship between the aromatic substituent and the acid functionality . Morpholine-2-carboxylic acid derivatives have been specifically employed in the synthesis of β-turn peptidomimetics and protease inhibitors, where the 2-substitution pattern provides a distinctive conformational constraint that is not replicated by 3-carboxylic acid isomers .

Peptidomimetics β-Turn mimics Conformational restriction

Procurement Accessibility: Enantiopure Compound Requires Direct Inquiry versus Racemate Listed Pricing

The enantiopure (2S,3R) target compound from Leyan is listed with '请询价' (inquiry required) pricing at all scales (1 g, 5 g, 10 g), indicating that each order requires a custom quotation . In contrast, the racemic mixture rac-(2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid from CymitQuimica has transparent, publicly listed pricing: 5 mg for 218.00 € and 50 mg for 868.00 € . This procurement difference reflects the added manufacturing complexity of producing and characterizing an enantiopure chiral morpholine scaffold versus a racemate, but it also signals that the enantiopure product is reserved for research applications where stereochemical integrity justifies the premium sourcing model.

Chemical procurement Supply chain Research budgeting

Optimal Application Scenarios for (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Morpholine-Containing Drug Candidates Requiring Defined C2–C3 Stereochemistry

The (2S,3R) configuration directly defines the spatial orientation of the C3-phenyl pharmacophore relative to the C2-carboxylic acid handle. The 50% enantiomeric purity loss associated with using the racemic mixture would require subsequent chiral chromatographic separation (e.g., SFC or chiral HPLC), adding capital equipment costs and solvent consumption. The enantiopure starting material enables direct incorporation into parallel synthesis libraries with retention of stereochemical fidelity, as established by diastereoselective morpholine synthesis protocols [1].

Peptide and Peptidomimetic Synthesis Leveraging the Morpholine-2-Carboxylic Acid β-Turn Scaffold

Morpholine-2-carboxylic acid derivatives are recognized β-turn nucleators in peptidomimetic design , and the (2S,3R) target compound provides an additional N-ethyl substituent and C3-phenyl group that can be exploited for supplementary binding interactions. The 98% purity specification [1] ensures accurate stoichiometry in solid-phase peptide synthesis, where excess loading of impure building blocks leads to deletion sequences and reduced crude peptide purity. The free carboxylic acid permits direct HBTU/HATU-mediated coupling onto resin-bound amines without pre-activation or protecting group manipulation, unlike the carboxamide analog which requires a hydrolysis step .

Fragment-Based Drug Discovery Requiring a Phenyl-Containing Chiral Morpholine Fragment with a Synthetic Handle

In fragment-based screening campaigns, the target compound serves as a rule-of-three compliant fragment (MW 249.26, LogP 1.06, H-bond donors = 1, H-bond acceptors = 3) with a phenyl ring for potential π-stacking and a carboxylic acid for fragment elaboration. The defined (2S,3R) stereochemistry avoids ambiguity in electron density fitting during co-crystallography studies, unlike the racemate which would produce mixed occupancy at the binding site [1]. The C3-phenyl substituent provides a distinct lipophilicity and aromatic interaction profile compared to the C3-imidazole analog (CAS 2044705-54-4), which introduces pH-dependent ionization at physiological conditions .

Chiral Building Block for Asymmetric Catalysis and Chiral Ligand Synthesis

The combination of a morpholine scaffold with a C2-carboxylic acid, N-ethyl tertiary amine, and C3-phenyl substituent creates a chiral environment suitable for elaboration into enantioselective catalysts or chiral auxiliaries. The 98% purity and defined (2S,3R) stereochemistry are critical for ligand synthesis, as trace amounts of the opposite enantiomer can erode enantioselectivity in subsequent catalytic applications. The morpholine-2-carboxylic acid scaffold has been employed in the synthesis of diastereoselective protocols yielding both 2,3-trans and 2,3-cis derivatives, demonstrating the versatility of this substitution pattern for accessing diverse stereochemical outcomes [1].

Quote Request

Request a Quote for (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.